molecular formula C20H21FN2O B562700 Citalopram-d6 CAS No. 1190003-26-9

Citalopram-d6

Número de catálogo: B562700
Número CAS: 1190003-26-9
Peso molecular: 330.436
Clave InChI: WSEQXVZVJXJVFP-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Citalopram-d6 is a deuterium-labeled analog of Citalopram, a selective serotonin reuptake inhibitor widely used in the treatment of depression. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various research applications, particularly in pharmacokinetics and metabolic studies .

Aplicaciones Científicas De Investigación

Citalopram-d6 has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Citalopram-d6, a deuterated compound of Citalopram , primarily targets the serotonin transporter (SERT) , also known as solute carrier family 6 member 4 (SLC6A4) . SERT plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron, thereby terminating the action of serotonin .

Mode of Action

This compound, like its parent compound Citalopram, is a selective serotonin reuptake inhibitor (SSRI) . It binds to the SERT, inhibiting the reuptake of serotonin. This inhibition leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission . This compound is highly selective for the serotonin transporter and has minimal effects on the reuptake of dopamine and norepinephrine. It also has virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic system . By inhibiting the reuptake of serotonin, this compound increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depression .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with Citalopram. After oral administration, Citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours . Due to its high lipophilicity, Citalopram has a high bioavailability of approximately 80% after oral administration . Approximately 12 to 23% of an oral dose of Citalopram is excreted as unchanged Citalopram in the urine, and approximately 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of this compound are primarily related to its enhancement of serotonergic neurotransmission. This can lead to various physiological effects, including mood elevation, which is beneficial in the treatment of depression . In addition, studies have shown that Citalopram can induce changes in gene expression and affect various cellular pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of suspended sediment in the aquatic environment can alter the biological effects of Citalopram . Additionally, the metabolism of Citalopram is influenced by the activity of certain cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP2C9 . Variations in these enzymes, due to genetic polymorphisms or environmental factors, can affect the metabolism and hence the efficacy and toxicity of Citalopram .

Safety and Hazards

Citalopram-d6 may cause serious side effects. It is not recommended for use in the elderly because an adjustment in the dose is not possible with the available dose strength of this medicine . It may also cause new or sudden changes in mood or behavior, including new or worse depression or anxiety, panic attacks, trouble sleeping, or if you feel impulsive, irritable, agitated, hostile, aggressive, restless, more active or talkative, or have thoughts about suicide or hurting yourself .

Análisis Bioquímico

Biochemical Properties

Citalopram-d6, like its non-deuterated counterpart, interacts with various enzymes and proteins in the body. It primarily inhibits the serotonin transporter (SERT), increasing the amount of serotonin in the synaptic cleft . This interaction with SERT is key to its antidepressant effect .

Cellular Effects

This compound has been shown to have protective effects against abnormal APP processing and amyloid beta-induced mitochondrial dynamics, biogenesis, mitophagy, and synaptic toxicities in Alzheimer’s disease . It influences cell function by reducing levels of mitochondrial fission genes and increasing levels of fusion, biogenesis, autophagy, mitophagy, and synaptic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter, inhibiting the reuptake of serotonin and thus increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is thought to be one of the main mechanisms underlying its antidepressant effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to reduce mutant APP and Aβ and mitochondrial toxicities, suggesting a protective role against mutant APP and Aβ-induced injuries .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Citalopram, which is primarily metabolized in the liver by the cytochrome P450 system, including CYP2C19, CYP3A4, and CYP2D6 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be similar to that of Citalopram, which is known to be widely distributed in the body, including the brain .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the synaptic cleft where it exerts its effects by inhibiting the serotonin transporter .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 typically involves the incorporation of deuterium into the Citalopram molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon and a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The use of high-pressure reactors and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Citalopram-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .

Comparación Con Compuestos Similares

Uniqueness of Citalopram-d6: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in metabolic stability and pharmacokinetics compared to non-labeled compounds, making it a valuable tool in drug development and metabolic studies .

Propiedades

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQXVZVJXJVFP-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.